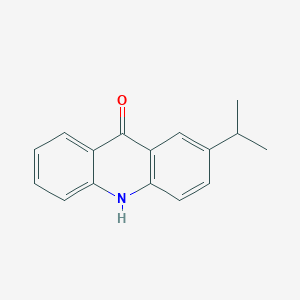
2-Isopropylacridine-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylacridine-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with an isopropyl group at the 2-position and a ketone functional group at the 9-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylacridine-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylaniline and a suitable acridine precursor.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the acridine core. This can be achieved through various methods, including condensation reactions and cyclodehydration.
Oxidation: The final step involves the oxidation of the acridine intermediate to introduce the ketone functional group at the 9-position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylacridine-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted acridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Isopropylacridine-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Isopropylacridine-9(10H)-one involves its interaction with molecular targets and pathways. The compound can:
Bind to DNA: Acridines are known to intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Isopropylacridine-9(10H)-one can be compared with other similar compounds, such as:
Acridine Orange: A well-known acridine dye used in biological staining.
Acriflavine: An acridine derivative with antimicrobial properties.
9-Aminoacridine: Used as an antiseptic and in the treatment of certain infections.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the isopropyl group at the 2-position and the ketone functional group at the 9-position
Eigenschaften
Molekularformel |
C16H15NO |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
2-propan-2-yl-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO/c1-10(2)11-7-8-15-13(9-11)16(18)12-5-3-4-6-14(12)17-15/h3-10H,1-2H3,(H,17,18) |
InChI-Schlüssel |
ZBRUGTSTLIRESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


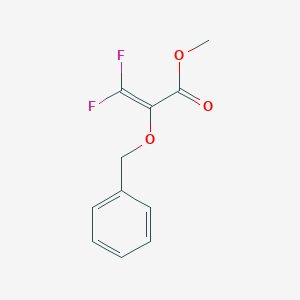
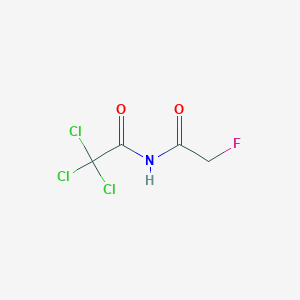
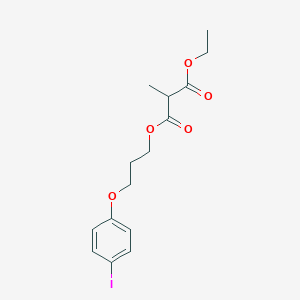
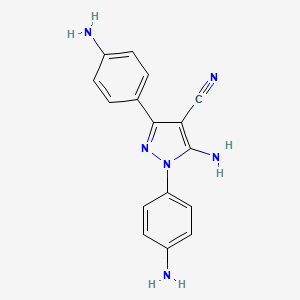

![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
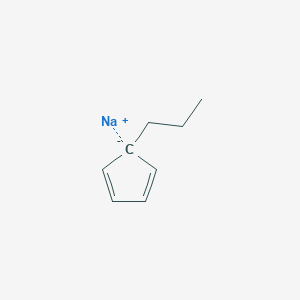
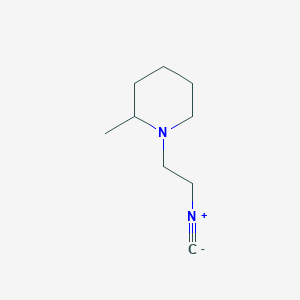
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
